
2(5H)-Furanone, 3,4-dichloro-5-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- is an organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. The presence of dichloro and phenoxy groups in this compound suggests potential unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- typically involves the chlorination of a furanone precursor followed by the introduction of a phenoxy group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and phenol derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective chlorination and phenoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and phenoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of chlorine atoms or the reduction of the furanone ring.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted furanones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May exhibit antimicrobial or antifungal properties, making it useful in biological research.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- involves its interaction with specific molecular targets. The dichloro and phenoxy groups may enhance its binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone, 3-chloro-5-phenoxy-: Similar structure but with one less chlorine atom.
2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
The presence of both dichloro and phenoxy groups in 2(5H)-Furanone, 3,4-dichloro-5-phenoxy- may confer unique reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
647832-01-7 |
|---|---|
Fórmula molecular |
C10H6Cl2O3 |
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
3,4-dichloro-2-phenoxy-2H-furan-5-one |
InChI |
InChI=1S/C10H6Cl2O3/c11-7-8(12)10(15-9(7)13)14-6-4-2-1-3-5-6/h1-5,10H |
Clave InChI |
GZQQSUMLGDUNSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2C(=C(C(=O)O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12605723.png)
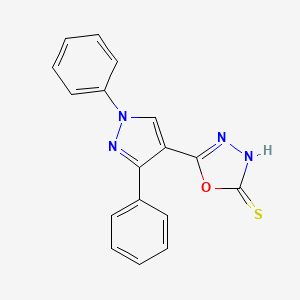
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12605730.png)
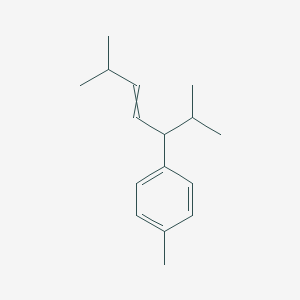
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
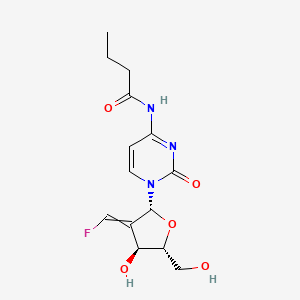
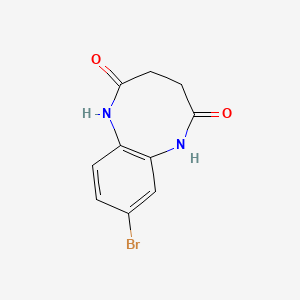
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)

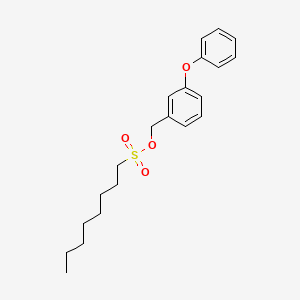
![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)
